molecular formula C62H74F6N4O10 B610850 Siponimod fumarate CAS No. 1234627-85-0

Siponimod fumarate

Cat. No. B610850
M. Wt: 1149.2824
InChI Key: JNLIKIBISICTMS-PEJBKAKVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siponimod fumarate, also known as BAF-312, is a potent and orally selective S1P Receptor Modulator . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some of the disabling effects and decrease the number of relapses of the disease .


Molecular Structure Analysis

Siponimod fumarate has a chemical formula of C62H74F6N4O10 . It is a selective sphingosine-1-phosphate receptor modulator, exhibiting high affinity binding at S1P1 and S1P5 receptors .


Physical And Chemical Properties Analysis

Siponimod fumarate has a molecular weight of 1,149.280 . Its elemental analysis is C, 64.80; H, 6.49; F, 9.92; N, 4.88; O, 13.92 .

Scientific Research Applications

  • Siponimod is effective in treating secondary progressive multiple sclerosis. It shows a significant benefit in reducing disability progression compared with placebo, with selective affinity for types 1 and 5 S1P receptors, indicating a possible lower risk of bradycardia and vasoconstriction (Gajofatto & Turatti, 2020).

  • It is one of the oral therapies for relapsing-remitting multiple sclerosis and has shown benefits in functional and magnetic resonance imaging in nearly all clinical studies (Paolicelli et al., 2020).

  • Siponimod's metabolism and disposition have been studied in healthy volunteers, revealing its pharmacokinetic properties, such as absorption, distribution, and excretion patterns (Glaenzel et al., 2018).

  • It also prevents synaptic neurodegeneration in experimental models of multiple sclerosis. This includes effects on GABAergic transmission, attenuation of astrogliosis and microgliosis, and the reduction of lymphocyte infiltration (Gentile et al., 2016).

  • Siponimod was first globally approved in the USA in 2019 for the treatment of adults with relapsing forms of MS, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease (Al-Salama, 2019).

  • A phase 3 study (EXPAND) assessed siponimod's effect on disability progression in SPMS patients. It demonstrated a relative risk reduction of 21% compared to placebo (Kappos et al., 2018).

  • Siponimod reduces neurofilament light chain blood levels in SPMS patients, suggesting its potential in limiting neurodegenerative pathological processes in MS (Kuhle et al., 2018).

  • It shows a significant benefit on cognitive processing speed in SPMS patients (Benedict et al., 2020).

  • Siponimod enriches regulatory T and B lymphocytes in SPMS, shifting the balance in favor of regulatory cells over memory cells, which may contribute to its clinical efficacy (Wu et al., 2020).

  • Its dual action as an S1P1/S1P5 agonist attenuates demyelination in organotypic slice cultures, suggesting its therapeutic potential in demyelinating disorders beyond MS (O’Sullivan et al., 2016).

Safety And Hazards

Siponimod fumarate should be handled with care to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and it should not be exposed to for prolonged or repeated periods . It’s also recommended to avoid the formation of dust and aerosols .

properties

IUPAC Name

(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLIKIBISICTMS-PEJBKAKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H74F6N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siponimod fumarate

CAS RN

1234627-85-0
Record name Siponimod fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIPONIMOD HEMIFUMARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G02XZ0M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
A Gajofatto, M Turatti - Drugs of Today (Barcelona, Spain: 1998), 2020 - europepmc.org
… Siponimod fumarate (BAF-312) is a synthetic sphingosine 1- phosphate (S1P) receptor modulator, which exerts immunomodulating effects mediated by B- and T-cell sequestration in …
Number of citations: 4 europepmc.org
J CODE - meetmolina.com
… Mayzent 0.25mg (siponimod fumarate)- bottle of 28 tabs, Mayzent 2mg (siponimod fumarate)- bottle of 30 tabs, Aubagio 7mg tab, 14mg tab, Gilenya CAPS 0.25MG Gilenya CAPS 0.5MG…
Number of citations: 0 www.meetmolina.com
S Stegemann, C Moreton, S Svanbäck, K Box… - Drug Discovery …, 2022 - Elsevier
… Siponimod fumarate is a BCS class II compound with good absorption and slightly increasing solubility at low pH or above pH 6.8. Despite the low dose, the compound achieved an …
Number of citations: 7 www.sciencedirect.com
JL Medina-Franco, FI Saldívar-González - Biomolecules, 2020 - mdpi.com
… NP derivatives, in 2019 the FDA approved nine drugs derived from NPs; among them are lefamulin used as an antibiotic, brexanolone an anti-depressant, and siponimod fumarate used …
Number of citations: 42 www.mdpi.com
RNV Krishna Deepak, RK Verma, YD Hartono… - Pharmaceuticals, 2021 - mdpi.com
Great progress has been made over the past decade in understanding the structural, functional, and pharmacological diversity of lipid GPCRs. From the first determination of the crystal …
Number of citations: 12 www.mdpi.com
G Motte, A Paudel - pharmaexcipients.com
… Siponimod fumarate is a BCS class II compound with good absorption and slightly increasing solubility at low pH or above pH 6.8. Despite the low dose, the compound achieved an …
Number of citations: 0 www.pharmaexcipients.com
S Izuka, N Matsumaru… - Journal of Clinical …, 2021 - Wiley Online Library
What is known and objective Drug development is generally a long and expensive process. Regulatory authorities have established several expedited regulatory pathways, such as …
Number of citations: 3 onlinelibrary.wiley.com
DJ Newman, GM Cragg - Journal of natural products, 2020 - ACS Publications
This review is an updated and expanded version of the five prior reviews that were published in this journal in 1997, 2003, 2007, 2012, and 2016. For all approved therapeutic agents, …
Number of citations: 554 pubs.acs.org
P Balachandran - … Therapeutic Applications of Medicinal Plants in …, 2022 - books.google.com
Since the beginning of humanity, our goal has been to alleviate diseases or their symptoms and we have focused our attention on nature to discover medicines for these diseases. From …
Number of citations: 1 sc.panda985.com
AC Esteves - 2021 - repositorio.unifesp.br
… sclerosis, and three of them have been approved by the Food and Drug Administration (FDA), US federal agency: monomethyl fumarate, diroximel fumarate and siponimod fumarate, …
Number of citations: 0 repositorio.unifesp.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.